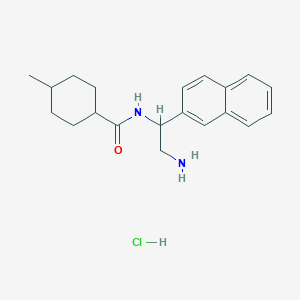

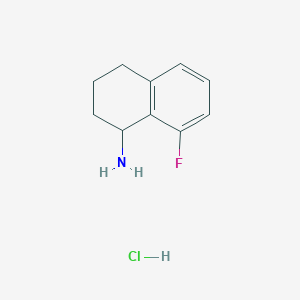

![molecular formula C15H13Cl2NO4S B2924180 N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 884987-04-6](/img/structure/B2924180.png)

N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as DCG-IV, is a chemical compound that has been extensively studied for its effects on the nervous system. It belongs to the class of compounds known as metabotropic glutamate receptor agonists, which are compounds that activate a specific type of receptor in the brain.

Applications De Recherche Scientifique

Anticonvulsant Activity

N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine has been explored for its anticonvulsant properties. A study by Unverferth et al. (1998) synthesized new 3-aminopyrroles starting from acetophenone and glycine derivatives, which demonstrated considerable anticonvulsant activity with minimal neurotoxicity in various test models (Unverferth et al., 1998).

Glycine Transporter-1 Inhibition

Research on glycine transporter-1 inhibitors, derived from a series including [4-Phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl benzamides, was conducted to explore their in vivo efficacy. These compounds, structurally related to N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, showed promise in inhibiting glycine transport (Lindsley et al., 2006).

Herbicide and Pesticide Research

The compound's relation to glycine makes it relevant in studies of herbicides like glyphosate (N-phosphonomethyl-glycine). For example, research on glyphosate-tolerant soybean lines focused on overcoming the limitations of glyphosate's in-season use due to its sensitivity in crop plants (Padgette et al., 1995). Another study examined the interaction of selected insecticide-herbicide combinations on soybeans, providing insights into the synergistic effects of chemical mixtures involving glycine-related compounds (Hayes et al., 1979).

Molecular Docking and Theoretical Studies

A combined experimental and theoretical investigation on N-(glycine)-para styrene sulfonamide, a compound structurally similar to N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, was conducted by Shafieyoon et al. (2019). This study involved molecular docking to understand the interaction dynamics at the molecular level (Shafieyoon et al., 2019).

Enzyme Inhibition Studies

N-[[(substituted amino)phenyl]sulfonyl]glycines, similar to N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, have been synthesized and studied as enzyme inhibitors. Mayfield and Deruiter (1987) reported on the synthesis of these compounds as analogs with potential for increased aldose reductase inhibitory activity (Mayfield & Deruiter, 1987).

Propriétés

IUPAC Name |

2-(3,4-dichloro-N-(4-methylphenyl)sulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO4S/c1-10-2-5-12(6-3-10)23(21,22)18(9-15(19)20)11-4-7-13(16)14(17)8-11/h2-8H,9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGDBHFLBZXBNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2924098.png)

![N-[1-(2-Methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]prop-2-enamide](/img/structure/B2924100.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2924102.png)

![2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2924109.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2924118.png)